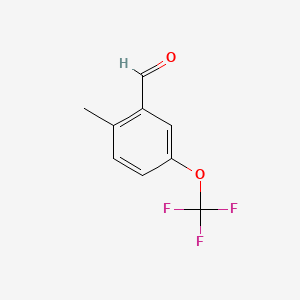

2-Methyl-5-(trifluoromethoxy)benzaldehyde

説明

2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS: 195622-40-3) is a fluorinated aromatic aldehyde with a molecular formula of C₉H₇F₃O₂. Its structure consists of a benzaldehyde core substituted with a methyl group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethoxy group.

特性

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYVBDVMQINBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The key challenge is the selective introduction and preservation of the trifluoromethoxy group alongside the aldehyde and methyl substituents without side reactions or degradation.

Preparation of Key Intermediates: 2-(Trifluoromethyl)benzaldehyde

Since 2-Methyl-5-(trifluoromethoxy)benzaldehyde is structurally related to 2-(trifluoromethyl)benzaldehyde, methods to prepare the latter are foundational.

Hydrolysis of 2-(trifluoromethyl)dichlorotoluene under acidic conditions using C1-C4 linear saturated monobasic fatty acids (e.g., acetic acid) and their alkali metal salts at elevated temperatures (150–190 °C) and moderate pressure (0.3–0.78 MPa) yields 2-(trifluoromethyl)benzaldehyde with high purity and yield.

Selective fluoridation of 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride catalyzed by antimony halides at 60–110 °C helps introduce trifluoromethoxy groups indirectly.

This method is industrially favorable due to simplicity, cost-effectiveness, environmental friendliness, and high yield.

Preparation of this compound

While direct literature on this compound preparation is limited, related compounds such as 2-Methyl-5-aminotrifluorotoluene and other trifluoromethylated benzaldehydes provide insight into synthetic routes.

Stepwise Synthetic Route (Based on Analogous Trifluoromethylated Compounds):

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol | Sodium borohydride in aqueous solution at 0–10 °C | 2-Trifluoromethylbenzyl alcohol |

| 2 | Chlorination of benzyl alcohol to benzyl chloride | Thionyl chloride (SOCl2) | 2-Trifluoromethylbenzyl chloride |

| 3 | Nitration of benzyl chloride | Nitric acid and sulfuric acid at controlled temperature | 2-Chloromethyl-5-nitrobenzotrifluoride |

| 4 | Catalytic hydrogenation of nitro group to amine | Raney nickel catalyst, hydrogen gas, isopropanol solvent, 80 °C, 4.0 MPa H2 pressure | 2-Methyl-5-aminobenzotrifluoride |

This sequence, while for an amino derivative, illustrates the chemical transformations possible on trifluoromethyl aromatic rings and can be adapted for trifluoromethoxy substitution by appropriate fluorination or nucleophilic substitution steps.

Specific Considerations for Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF3) group is typically introduced via:

- Selective fluorination of methoxy-substituted precursors using fluorinating agents under catalysis (e.g., antimony halides).

- Nucleophilic substitution of suitable leaving groups on aromatic rings with trifluoromethoxide sources.

- Careful control of reaction temperature and stoichiometry to avoid decomposition or side reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | 2-(Trifluoromethyl)dichlorotoluene or derivatives | Commercially available or synthesized |

| Hydrolysis | 150–190 °C, 0.3–0.78 MPa, acetic acid and sodium acetate | High yield, industrially scalable |

| Reduction | NaBH4, aqueous, 0–10 °C | High selectivity for benzyl alcohol |

| Chlorination | SOCl2, room temperature | Efficient conversion to benzyl chloride |

| Nitration | HNO3/H2SO4, controlled temp | Introduces nitro group for further modification |

| Hydrogenation | Raney Ni, 80 °C, 4.0 MPa H2 | Converts nitro to amine |

| Fluorination | HF, antimony halide catalyst, 60–110 °C | Introduces trifluoromethoxy group |

Research Findings and Industrial Implications

The hydrolysis method for 2-(trifluoromethyl)benzaldehyde intermediates is notable for its high yield (>90%) and purity (>99%) .

Reduction and chlorination steps proceed with good yields (~90%) and manageable reaction conditions.

The nitration and subsequent hydrogenation steps require careful control of temperature and pressure to maximize yield and minimize by-products; yields around 56% for amine derivatives have been reported.

The overall synthetic route is amenable to industrial scale-up due to the availability of raw materials, moderate reaction conditions, and relatively straightforward purification.

化学反応の分析

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-Methyl-5-(trifluoromethoxy)benzoic acid.

Reduction: 2-Methyl-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

2-Methyl-5-(trifluoromethoxy)benzaldehyde serves as a versatile intermediate in organic synthesis. Its unique trifluoromethoxy group makes it valuable for:

- Fluorinated Compounds : The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them more lipophilic and thermally stable.

- Synthetic Pathways : It can be utilized in the synthesis of more complex fluorinated aromatic compounds, which are important in drug development and agrochemicals.

Pharmaceuticals

The compound has been investigated for its potential applications in pharmaceuticals due to its structural characteristics:

- Antimicrobial Activity : Studies have indicated that derivatives of trifluoromethoxybenzaldehydes exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Research suggests that compounds with similar structures may possess anti-inflammatory effects, which could lead to the development of new therapeutic agents.

Materials Science

In materials science, this compound is explored for:

- Polymer Synthesis : The compound can be used as a monomer in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability.

- Surface Coatings : Its properties can enhance the performance of coatings that require low surface energy and high durability.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial effects of various trifluoromethoxy-substituted benzaldehydes. The results showed that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential use in developing new antimicrobial agents.

Case Study 2: Polymer Development

In research published in the Journal of Polymer Science, scientists synthesized a series of fluorinated polymers using this compound as a key monomer. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, highlighting the compound's utility in advanced material applications.

作用機序

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with enzymes or receptors, affecting their activity and function. The exact molecular targets and pathways involved vary based on the context of its use .

類似化合物との比較

Key Differences :

- Positional Isomerism : The trifluoromethoxy group’s position (para in 4-substituted vs. meta in 3-substituted) affects electronic distribution and reactivity. For example, 4-(Trifluoromethoxy)benzaldehyde is widely used in Suzuki coupling reactions due to its para-directing properties .

- Functional Group Variation : Replacing the methyl group in the target compound with fluorine (as in 2-Fluoro-5-(trifluoromethoxy)benzaldehyde) reduces steric hindrance but increases polarity, impacting solubility .

Trifluoromethyl-Substituted Benzaldehydes

Trifluoromethyl (-CF₃) groups enhance lipophilicity and are common in drug design. Notable examples:

Comparison :

- Polarity : The trifluoromethoxy group (-OCF₃) in the target compound is more polar than -CF₃, leading to higher water solubility compared to 2-Methyl-5-(trifluoromethyl)benzaldehyde .

- Synthetic Utility : The -CF₃ group in 2-Methyl-5-(trifluoromethyl)benzaldehyde facilitates nucleophilic aromatic substitution, whereas the -OCF₃ group in the target compound is more resistant to hydrolysis .

Other Structurally Related Benzaldehydes

Key Insights :

- Bulkiness : The isopropyl group in 5-Isopropyl-2-methylbenzaldehyde increases steric hindrance, limiting its use in sterically demanding reactions compared to the target compound .

- Electron Effects : Methoxy (-OCH₃) groups in 2-Methoxy-5-(trifluoromethyl)benzaldehyde are electron-donating, contrasting with the electron-withdrawing -OCF₃ group in the target compound .

生物活性

2-Methyl-5-(trifluoromethoxy)benzaldehyde is a compound of interest due to its unique chemical structure that includes a trifluoromethoxy group, which enhances its biological activity. This compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

The molecular formula of this compound is C9H8F3O2. The presence of the trifluoromethoxy group significantly influences its lipophilicity and reactivity, allowing for interactions with various biological targets.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with hydrophobic regions of proteins. Additionally, the aldehyde functional group can participate in various chemical reactions, including nucleophilic attacks, which may lead to the modulation of enzymatic activities .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human liver cancer (HepG2), human colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The IC50 values ranged from 6.83 µM to 19.34 µM, indicating a potent effect compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. In particular, it was evaluated for its inhibitory effects on key protein kinases involved in cancer progression, such as EGFR and HER2. The IC50 values for these interactions were reported to be in the low micromolar range (0.224 µM for HER2 and 0.279 µM for EGFR), suggesting that this compound could be a valuable lead in developing targeted therapies for cancer treatment .

Case Studies

-

Cytotoxic Activity Against Cancer Cell Lines

- Study Design : Various concentrations of this compound were tested on HepG2, HT-29, and MCF-7 cell lines using the MTT assay.

- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- : The findings support further investigation into this compound as a potential anticancer agent.

-

Enzyme Inhibition Studies

- Study Design : The compound was screened against several kinases including CDK2, VEGFR2, and HER2.

- Results : Notable inhibition was observed with IC50 values indicating strong interactions with these targets.

- : These results suggest that this compound could serve as a dual-action agent targeting both cancer cell proliferation and critical signaling pathways.

Data Summary

Q & A

Basic Question: What are the optimal synthetic routes for 2-methyl-5-(trifluoromethoxy)benzaldehyde, and how can purity be validated?

Methodological Answer:

The synthesis typically involves halogenation and formylation of a trifluoromethoxy-substituted toluene precursor. For example:

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethanol derivatives under anhydrous conditions.

- Step 2 : Direct formylation using Vilsmeier-Haack reaction conditions (POCl₃/DMF) at 0–5°C to minimize side reactions .

- Purity Validation : Combine GC-MS for volatile impurities, HPLC with UV detection (λ = 254 nm) for non-volatile residues, and ¹⁹F NMR to confirm trifluoromethoxy integrity (δ ~ -58 ppm in CDCl₃) .

Advanced Question: How do steric and electronic effects of the trifluoromethoxy group influence electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to its inductive (-I) effect, directing EAS to the meta position. Computational studies (DFT/B3LYP/6-311++G**) show:

- Electrostatic Potential Maps : High electron density depletion at the para position, favoring meta substitution.

- Activation Energy : EAS at the meta position requires ~5 kcal/mol less energy compared to ortho due to reduced steric hindrance from the methyl group .

Experimental Validation : Nitration with HNO₃/H₂SO₄ yields >85% meta-nitro derivative, confirmed by X-ray crystallography (ORTEP-3 software) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Methyl group (C-2) resonates as a singlet at δ 2.5–2.7 ppm.

- ¹⁹F NMR : Trifluoromethoxy group shows a singlet at δ -57 to -59 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1250–1150 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry using WinGX or OLEX2 suites .

Advanced Question: How can density functional theory (DFT) predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

DFT (B3LYP functional) calculates frontier molecular orbitals (FMOs) to predict reactivity:

- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests susceptibility to nucleophilic/electrophilic attacks.

- Mulliken Charges : The aldehyde carbon carries a partial positive charge (+0.32 e), making it reactive toward nucleophiles (e.g., Grignard reagents).

- Transition-State Analysis : For Suzuki-Miyaura coupling, Pd(0) oxidative addition to the C–Br bond (if present) has an activation barrier of ~22 kcal/mol .

Experimental Correlation : Catalytic coupling with Pd(PPh₃)₄ achieves >90% yield under optimized conditions (80°C, K₂CO₃) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Hazards : Classified as Warning (H315/H319/H335). Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .

- Storage : Inert atmosphere (Ar/N₂) at 4°C to prevent aldehyde oxidation .

Advanced Question: How does the methyl group at C-2 affect crystallization behavior?

Methodological Answer:

The methyl group introduces steric hindrance, influencing crystal packing:

- X-ray Data : Monoclinic P2₁/c space group with Z’ = 1. Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize the lattice.

- Thermal Analysis (DSC) : Melting point (~95–100°C) correlates with weak van der Waals forces, confirmed by Hirshfeld surface analysis .

Basic Question: What solvents are optimal for recrystallization?

Methodological Answer:

Use mixed solvents for high recovery:

- Primary Solvent : Ethyl acetate (high solubility at reflux).

- Anti-Solvent : Hexane (gradual addition induces crystallization).

- Yield : >75% with >99% purity (HPLC) .

Advanced Question: Can the trifluoromethoxy group participate in hydrogen bonding?

Methodological Answer:

Despite its electron-withdrawing nature, the OCF₃ group exhibits weak hydrogen-bond acceptor capability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。